molecular formula C8H12N2 B185354 N1,N3-Dimethylbenzene-1,3-diamine CAS No. 14814-75-6

N1,N3-Dimethylbenzene-1,3-diamine

Cat. No.: B185354
CAS No.: 14814-75-6
M. Wt: 136.19 g/mol
InChI Key: UQBNGMRDYGPUOO-UHFFFAOYSA-N
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Description

N1,N3-Dimethylbenzene-1,3-diamine: is an organic compound with the molecular formula C8H12N2 . It is a derivative of benzene, where two amino groups are substituted at the 1 and 3 positions, and each amino group is further substituted with a methyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

N1,N3-Dimethylbenzene-1,3-diamine has a wide range of applications in scientific research, including:

Safety and Hazards

N1,N3-Dimethylbenzene-1,3-diamine is labeled with the GHS06 pictogram, indicating that it is toxic . The compound has hazard statements H301, H311, and H331, suggesting that it is toxic if swallowed, in contact with skin, or if inhaled . Various precautionary measures are recommended, including avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N3-Dimethylbenzene-1,3-diamine can be synthesized through the reaction of meta-phenylenediamine with formic acid and acetic anhydride. The reaction is typically carried out at 60°C for 3 hours, followed by cooling to 0°C and the addition of a tetrahydrofuran solution of meta-phenylenediamine. The reaction mixture is then stirred at ambient temperature overnight .

Industrial Production Methods: Industrial production of this compound involves the continuous synthesis of intermediates such as dimethylaminopropionitrile, which is then subjected to hydrogenation using a fixed-bed reactor. The hydrogenation process is carried out under high pressure (3-10 MPa) with a Raney-Nickel catalyst and an alcohol solution containing a small percentage of alkali .

Chemical Reactions Analysis

Types of Reactions: N1,N3-Dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of N1,N3-Dimethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: N1,N3-Dimethylbenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of methyl groups on the amino groups enhances its stability and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

1-N,3-N-dimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBNGMRDYGPUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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